Prostaglandin D2 serinol amide
Overview
Description
Prostaglandin D2 serinol amide is a bioactive lipid compound derived from prostaglandin D2. It is known for its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This compound exhibits cannabinoid agonist activity at the cannabinoid receptor 1 and is considered an important endogenous monoglyceride species . This compound is involved in various physiological processes, including inflammation, pain modulation, and immune response.
Mechanism of Action
Target of Action
PGD2-dihydroxypropanylamine, also known as Prostaglandin D2 serinol amide, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
The compound interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction triggers the release of pro-inflammatory cytokines and harmful cationic proteases .
Biochemical Pathways
The activation of the DP2 receptor pathway leads to a cascade of biochemical reactions. Increased PGD2 production, facilitated by the interaction with the DP2 receptor, results in significant inflammatory cell chemotaxis and degranulation . This has serious consequences in the pulmonary milieu, leading to the release of pro-inflammatory cytokines and harmful cationic proteases .
Result of Action
The result of PGD2-dihydroxypropanylamine’s action is a significant increase in inflammatory cell chemotaxis and degranulation . This leads to tissue remodeling, mucus production, structural damage, and compromised lung function . These effects are particularly relevant in the context of diseases characterized by chronic inflammation, such as asthma .
Biochemical Analysis
Biochemical Properties
Prostaglandin D2 serinol amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This interaction suggests that this compound can modulate the activity of enzymes involved in lipid metabolism. Additionally, it interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in various physiological responses, including inflammation and immune regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to play a role in the regulation of type 2 inflammation, which involves various immune cells such as T helper type 2 cells, eosinophils, and mast cells . By interacting with these cells, this compound can influence the production of cytokines and other inflammatory mediators, thereby affecting immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. It acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, suggesting that it can interfere with lipid metabolism . Additionally, this compound interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in mediating its effects on inflammation and immune responses . These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it can influence stress-induced analgesia in animal models, with its effects varying depending on the duration of exposure . For instance, acute administration of this compound can reverse stress-induced analgesia in male rats, while chronic exposure may lead to different outcomes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . For example, intrathecal administration of this compound at specific dosages can modulate stress-induced analgesia in male rats, with higher doses potentially leading to adverse effects . These findings underscore the need for careful dosage considerations in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It is a stable analog of prostaglandin D2 2-glyceryl ester and can be metabolized by cyclooxygenase-2 (COX-2) and specific prostaglandin synthases . These metabolic pathways are crucial for the compound’s biological activity and its role in modulating inflammatory responses and other physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with prostaglandin receptors, which facilitate its distribution and localization within target tissues . Additionally, the compound’s stability and solubility properties influence its transport and accumulation in different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with specific biomolecules and its post-translational modifications. It is known to localize within specific cellular compartments, where it can exert its effects on enzyme activity and signaling pathways . The compound’s targeting signals and modifications play a crucial role in directing it to specific organelles, thereby influencing its biological activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D2 serinol amide typically involves the cyclooxygenation of the arachidonoyl side chain of 1-arachidonoylglycerol and related compounds . This process blocks their ability to prevent anandamide and 2-oleoylglycerol metabolism by rat brain in vitro . The synthetic route includes the use of specific prostaglandin synthases and cyclooxygenase-2 enzymes to form prostaglandin D2-glyceryl esters .
Industrial Production Methods: Industrial production of this compound involves the use of advanced biotechnological methods to ensure high purity and yield. The process includes the extraction and purification of the compound from biological sources, followed by chemical synthesis and refinement to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2 serinol amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions include prostaglandin D2-glyceryl esters and other related compounds that exhibit similar biological activities .
Scientific Research Applications
Prostaglandin D2 serinol amide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of bioactive lipids.
Biology: The compound is studied for its role in modulating inflammation, pain, and immune responses.
Comparison with Similar Compounds
- Prostaglandin D2
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin I2
Comparison: Prostaglandin D2 serinol amide is unique due to its specific receptor interactions and its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . Unlike other prostaglandins, it exhibits cannabinoid agonist activity at the cannabinoid receptor 1, making it a valuable compound for studying the endocannabinoid system . Additionally, its stability as a prostaglandin D2-glyceryl ester analog sets it apart from other prostaglandin derivatives .
Properties
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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